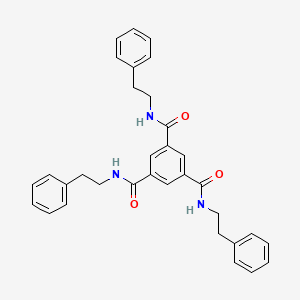
N~1~,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide: is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three carboxamide groups, each linked to a 2-phenylethyl moiety. Its structure allows for diverse chemical interactions, making it a subject of interest in materials science, medicinal chemistry, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide typically involves the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic hydrogen atoms can be substituted with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid derivatives.
Reduction: Formation of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-triamine.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems.
Medicine: The compound’s structural features are investigated for potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurodegenerative diseases. Its ability to interact with specific biological targets is a key area of research.
Industry: In the industrial sector, N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is used in the development of advanced materials, such as coatings, adhesives, and nanocomposites. Its properties contribute to the durability and performance of these materials.
Wirkmechanismus
The mechanism of action of N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include:
Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Modulation of Receptor Activity: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
- N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(2-hydroxyethyl)benzene-1,3,5-tricarboxamide
- N~1~,N~3~,N~5~-Tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide
Comparison: N1,N~3~,N~5~-Tris(2-phenylethyl)benzene-1,3,5-tricarboxamide is unique due to the presence of phenylethyl groups, which impart distinct hydrophobic and aromatic properties. This differentiates it from similar compounds that may have different substituents, affecting their solubility, reactivity, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
112615-28-8 |
|---|---|
Molekularformel |
C33H33N3O3 |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
1-N,3-N,5-N-tris(2-phenylethyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H33N3O3/c37-31(34-19-16-25-10-4-1-5-11-25)28-22-29(32(38)35-20-17-26-12-6-2-7-13-26)24-30(23-28)33(39)36-21-18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2,(H,34,37)(H,35,38)(H,36,39) |
InChI-Schlüssel |
QRDUIYSAGHLUPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)C(=O)NCCC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

silane](/img/structure/B14306216.png)
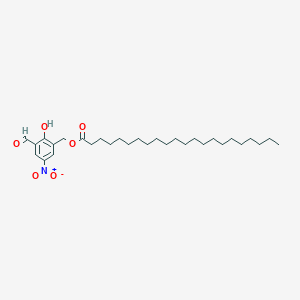
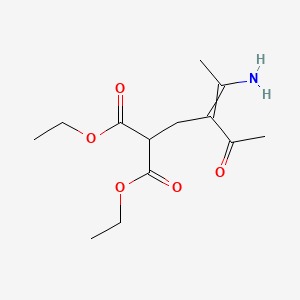
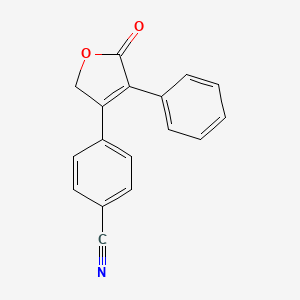


![6-Chloro-2-nitro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14306250.png)
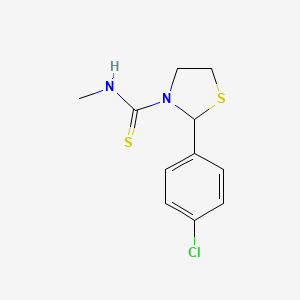
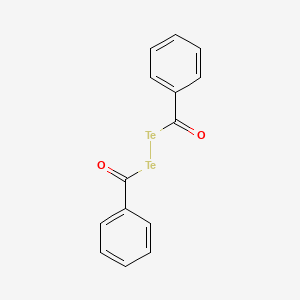
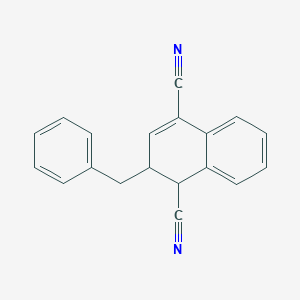
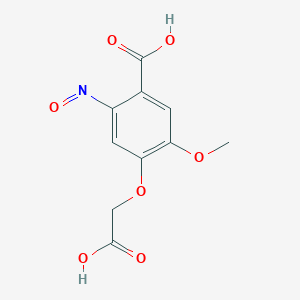
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
